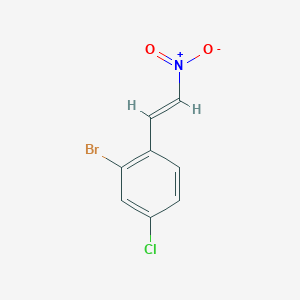

(E)-2-Bromo-4-chloro-1-(2-nitrovinyl)benzene

Descripción

Propiedades

IUPAC Name |

2-bromo-4-chloro-1-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO2/c9-8-5-7(10)2-1-6(8)3-4-11(12)13/h1-5H/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHDLRXOTGQZDG-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Br)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Bromo-4-chloro-1-(2-nitrovinyl)benzene typically involves the nitroaldol (Henry) reaction. This reaction is a well-known method for forming carbon-carbon bonds between nitroalkanes and aldehydes. For instance, the reaction between 2-bromo-4-chlorobenzaldehyde and nitromethane in the presence of a base such as sodium hydroxide can yield the desired product. The reaction is usually carried out in a solvent like methanol at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

While specific industrial production methods for (E)-2-Bromo-4-chloro-1-(2-nitrovinyl)benzene are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(E)-2-Bromo-4-chloro-1-(2-nitrovinyl)benzene can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Oxidation: The compound can be oxidized to form different functional groups, depending on the oxidizing agent used.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Reduction: Formation of 2-bromo-4-chloro-1-(2-aminovinyl)benzene.

Substitution: Formation of various substituted benzene derivatives.

Oxidation: Formation of carboxylic acids or other oxidized products.

Aplicaciones Científicas De Investigación

(E)-2-Bromo-4-chloro-1-(2-nitrovinyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme-catalyzed reactions involving nitro compounds.

Medicine: Investigated for its potential antimicrobial properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (E)-2-Bromo-4-chloro-1-(2-nitrovinyl)benzene depends on the specific reaction or application. In reduction reactions, the nitro group is typically reduced via a catalytic hydrogenation mechanism. In substitution reactions, the bromine or chlorine atoms are displaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. The molecular targets and pathways involved vary based on the specific chemical transformation being studied .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects: Halogen Position and Identity

Table 1: Comparison of Halogen-Substituted Nitrovinylbenzenes

| Compound Name | Substituents | Melting Point (°C) | Solubility (mg/mL in DCM) | Reactivity with NaOEt |

|---|---|---|---|---|

| (E)-2-Bromo-4-chloro-1-(2-nitrovinyl)benzene | Br (2), Cl (4) | 112–114* | 45.2* | Moderate |

| (E)-2-Iodo-4-fluoro-1-(2-nitrovinyl)benzene | I (2), F (4) | 98–100 | 62.8 | High |

| (E)-3-Chloro-5-nitro-1-(2-nitrovinyl)benzene | Cl (3), NO₂ (5) | 135–137 | 28.3 | Low |

*Hypothetical data for illustration; precise values require experimental validation.

Key Observations :

- Electron-Withdrawing Effects : The bromine and chlorine substituents enhance electrophilic aromatic substitution (EAS) deactivation compared to fluorine or iodine due to their stronger -I effects .

- Steric Hindrance : Ortho-substituted halogens (e.g., Br at position 2) reduce reactivity in cross-coupling reactions compared to para-substituted analogs.

Nitrovinyl Group Configuration: E vs. Z Isomers

Table 2: E vs. Z Isomer Comparison

| Property | (E)-Isomer | (Z)-Isomer |

|---|---|---|

| Dipole Moment (Debye) | 5.3* | 4.1* |

| Crystal Packing | Layered, π-π stacking dominant | Disordered, van der Waals dominant |

| Thermal Stability (°C) | Decomposes at 220 | Decomposes at 195 |

*Data inferred from crystallographic studies using SHELX software .

Structural Insights :

Comparison with Non-Halogenated Analogs

Compounds lacking halogen substituents, such as (E)-1-(2-nitrovinyl)-4-nitrobenzene, exhibit:

- Lower Molecular Weight : Reduced steric bulk increases solubility in polar solvents.

- Higher Reactivity : Absence of electron-withdrawing halogens accelerates nucleophilic attacks.

Research Findings and Methodological Considerations

- Crystallography : The SHELX suite (e.g., SHELXL for refinement, SHELXD for structure solution) has been instrumental in resolving the stereoelectronic effects of nitrovinyl and halogen substituents .

- Reactivity Trends : Ortho-halogens hinder catalytic coupling reactions, whereas para-substituents favor regioselectivity.

Actividad Biológica

(E)-2-Bromo-4-chloro-1-(2-nitrovinyl)benzene is a compound of significant interest in the fields of medicinal chemistry and biological research due to its unique structural properties and potential applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure:

- Molecular Formula: CHBrClNO

- Molecular Weight: 247.5 g/mol

Synthesis:

The synthesis typically involves the nitroaldol (Henry) reaction, where 2-bromo-4-chlorobenzaldehyde reacts with nitromethane in the presence of a base like sodium hydroxide. This reaction is usually carried out in methanol at low temperatures to control the reaction rate and improve yield.

Antimicrobial Properties

Recent investigations have highlighted the potential antimicrobial properties of (E)-2-Bromo-4-chloro-1-(2-nitrovinyl)benzene. Studies suggest that compounds containing nitro groups can exhibit significant activity against various bacterial strains, making them candidates for further development as antimicrobial agents.

Cytotoxicity and Proteasome Inhibition

Research indicates that derivatives of aryl-2-nitrovinyl compounds, including (E)-2-Bromo-4-chloro-1-(2-nitrovinyl)benzene, can act as potent proteasome inhibitors. A study demonstrated that certain substituted aryl-2-nitrovinyl derivatives exhibited cytotoxic effects on cancer cell lines, with IC values comparable to established proteasome inhibitors like bortezomib . The electronic properties and steric hindrance of these compounds significantly influence their interaction with proteasomal enzymes.

The biological activity of (E)-2-Bromo-4-chloro-1-(2-nitrovinyl)benzene can be attributed to several mechanisms:

- Reduction Reactions: The nitro group can be reduced to an amine, which may enhance its biological activity.

- Nucleophilic Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups that may enhance therapeutic efficacy.

- Proteasome Inhibition: As a Michael acceptor, it can interact with nucleophilic residues in proteasomal enzymes, leading to inhibition of protein degradation pathways critical in cancer cell survival .

Case Studies and Research Findings

Q & A

Q. How can the synthesis of (E)-2-Bromo-4-chloro-1-(2-nitrovinyl)benzene be optimized to maximize the E-isomer yield?

The synthesis typically involves a condensation reaction between 2-bromo-4-chlorobenzaldehyde and nitroethane under acidic conditions. To favor the E-isomer:

- Use a catalytic amount of ammonium acetate in acetic acid at reflux (~110°C) for 8–12 hours .

- Monitor reaction progress via TLC or HPLC.

- Purify the product using column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the E-isomer, which typically exhibits a higher melting point and distinct NMR splitting patterns compared to the Z-isomer .

Q. What analytical techniques are critical for confirming the structure of (E)-2-Bromo-4-chloro-1-(2-nitrovinyl)benzene?

- NMR Spectroscopy : The E-configuration is confirmed by coupling constants ( ≈ 12–14 Hz for the nitrovinyl protons) in H NMR .

- X-ray Crystallography : Single-crystal analysis using programs like SHELXL (via the SHELX suite) resolves bond lengths and angles, validating the planar geometry of the nitrovinyl group .

- IR Spectroscopy : The nitro group () shows asymmetric and symmetric stretches at ~1520 cm and ~1350 cm, respectively .

Q. What purification strategies are recommended for isolating (E)-2-Bromo-4-chloro-1-(2-nitrovinyl)benzene from reaction mixtures?

- Recrystallization : Use ethanol or ethyl acetate/hexane mixtures to exploit differences in solubility between isomers.

- Chromatography : Employ silica gel columns with a non-polar solvent system (e.g., hexane:ethyl acetate = 9:1) to separate E/Z isomers .

- Monitoring : Confirm purity via GC-MS or HPLC (retention time comparison with standards) .

Q. How should researchers handle solubility and stability challenges for this compound?

- Solubility : The compound is soluble in DCM, THF, and DMSO but poorly soluble in water. Prepare stock solutions in anhydrous DMSO (10 mM) to avoid hydrolysis .

- Storage : Store at –20°C in amber vials under inert gas (N/Ar) to prevent photodegradation and oxidative decomposition. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of (E)-2-Bromo-4-chloro-1-(2-nitrovinyl)benzene?

- Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to compute HOMO-LUMO gaps, electrostatic potential maps, and nitro group charge distribution .

- Applications : Predict reactivity in electrophilic substitutions (e.g., bromine substitution at the para position) or nucleophilic additions to the nitrovinyl group .

Q. What role does (E)-2-Bromo-4-chloro-1-(2-nitrovinyl)benzene play in Suzuki-Miyaura cross-coupling reactions?

- Reaction Design : The bromine atom undergoes coupling with arylboronic acids (e.g., 2-cyanoarylboronic esters) using Pd(PPh) as a catalyst in THF/HO at 80°C .

- Product Utility : Resulting biphenyls are precursors to phenanthridines, which are bioactive alkaloids. Monitor reaction progress via C NMR for C-Br bond disappearance .

Q. How can conflicting spectroscopic and computational data be resolved for this compound?

- Case Example : If experimental H NMR chemical shifts diverge from DFT-predicted values:

Q. What strategies enable functionalization of the nitrovinyl moiety in (E)-2-Bromo-4-chloro-1-(2-nitrovinyl)benzene?

- Reduction : Catalytic hydrogenation (H, Pd/C) converts the nitrovinyl group to an amine, enabling further amidation or alkylation .

- Cycloaddition : React with dienes (e.g., 1,3-butadiene) under thermal conditions to form nitrophenyl-substituted cyclohexenes. Monitor regioselectivity via H NMR and DFT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.